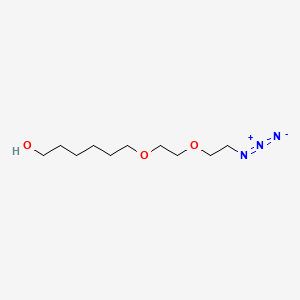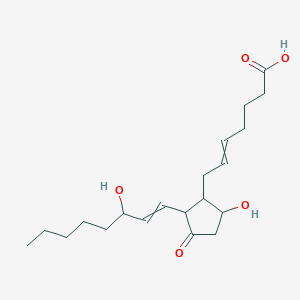
(3R)-3-(7-methyl-3-oxo-1H-isoindol-2-yl)azepane-2,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BTX161 is a thalidomide analog known for its potent degradation of casein kinase 1 alpha (CKIα). This compound has shown significant efficacy in mediating the degradation of CKIα in human acute myeloid leukemia cells, activating the DNA damage response and p53, while stabilizing the p53 antagonist MDM2 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
BTX161 is synthesized through a series of chemical reactions starting from thalidomide. The synthetic route involves the modification of the thalidomide structure to enhance its ability to degrade CKIα. The specific reaction conditions include the use of various solvents and reagents to achieve the desired modifications. The synthesis typically involves multiple steps, including the formation of intermediate compounds, which are then further reacted to produce BTX161 .
Industrial Production Methods
Industrial production of BTX161 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process may involve the use of large-scale reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the compound .
Análisis De Reacciones Químicas
Types of Reactions
BTX161 undergoes various chemical reactions, including:
Oxidation: BTX161 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: BTX161 can participate in substitution reactions where specific functional groups are replaced with others
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution
Major Products Formed
The major products formed from these reactions include various derivatives of BTX161, which may have different biological activities and properties. These derivatives are often studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
BTX161 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the degradation of CKIα and its effects on cellular processes.
Biology: Investigated for its role in modulating the Wnt signaling pathway and its effects on cell proliferation and differentiation.
Medicine: Explored for its potential therapeutic applications in treating acute myeloid leukemia and other cancers by targeting CKIα.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting CKIα and related pathways .
Mecanismo De Acción
BTX161 exerts its effects by binding to CKIα and promoting its degradation via the ubiquitin-proteasome system. This degradation leads to the activation of the DNA damage response and p53, while stabilizing the p53 antagonist MDM2. The molecular targets and pathways involved include the Wnt signaling pathway and the p53-MDM2 axis .
Comparación Con Compuestos Similares
BTX161 is compared with other thalidomide analogs such as lenalidomide and pomalidomide. While all these compounds target CKIα, BTX161 has shown superior efficacy in degrading CKIα and activating the DNA damage response. Similar compounds include:
Lenalidomide: Another thalidomide analog with similar but less potent effects on CKIα degradation.
Pomalidomide: Known for its immunomodulatory effects and CKIα degradation, but less effective than BTX161
BTX161 stands out due to its higher potency and effectiveness in targeting CKIα, making it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C15H16N2O3 |
|---|---|
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
(3R)-3-(7-methyl-3-oxo-1H-isoindol-2-yl)azepane-2,7-dione |
InChI |
InChI=1S/C15H16N2O3/c1-9-4-2-5-10-11(9)8-17(15(10)20)12-6-3-7-13(18)16-14(12)19/h2,4-5,12H,3,6-8H2,1H3,(H,16,18,19)/t12-/m1/s1 |
Clave InChI |
CNIZBMYCKRUTHY-GFCCVEGCSA-N |
SMILES isomérico |
CC1=C2CN(C(=O)C2=CC=C1)[C@@H]3CCCC(=O)NC3=O |
SMILES canónico |
CC1=C2CN(C(=O)C2=CC=C1)C3CCCC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2R)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B11933159.png)




![[(2R,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[4-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]butanoyl-methylamino]propanoate](/img/structure/B11933182.png)

![(Z)-2-(3-((4-Chlorobenzyl)oxy)benzylidene)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-3(2H)-one](/img/structure/B11933198.png)



![2-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl-methylamino]-N-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]acetamide;hydrochloride](/img/structure/B11933223.png)

![1-Tert-butyl-3-[(2,4-dihydroxyphenyl)methylideneamino]thiourea](/img/structure/B11933239.png)
